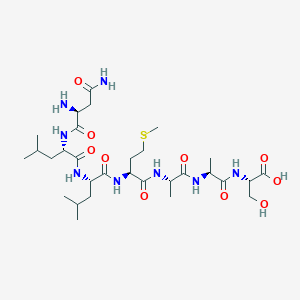

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- is a peptide composed of the amino acids L-serine, L-asparagine, L-leucine, L-methionine, and L-alanine. This compound is a sequence of amino acids linked by peptide bonds, forming a specific structure that can have various biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acid is coupled to the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .

Análisis De Reacciones Químicas

Types of Reactions

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Aplicaciones Científicas De Investigación

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as neuroprotective properties and anti-inflammatory effects.

Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations .

Mecanismo De Acción

The mechanism of action of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance:

Comparación Con Compuestos Similares

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can be compared with other peptides such as:

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-serine: Similar structure but with a serine residue instead of methionine, which may alter its biological activity.

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-alanine: Lacks the methionine residue, potentially affecting its chemical reactivity and interactions.

These comparisons highlight the uniqueness of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- in terms of its specific amino acid sequence and resulting properties.

Propiedades

Número CAS |

847233-70-9 |

|---|---|

Fórmula molecular |

C30H54N8O10S |

Peso molecular |

718.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C30H54N8O10S/c1-14(2)10-20(36-26(43)18(31)12-23(32)40)29(46)37-21(11-15(3)4)28(45)35-19(8-9-49-7)27(44)34-16(5)24(41)33-17(6)25(42)38-22(13-39)30(47)48/h14-22,39H,8-13,31H2,1-7H3,(H2,32,40)(H,33,41)(H,34,44)(H,35,45)(H,36,43)(H,37,46)(H,38,42)(H,47,48)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

XZFNTIVUYBBOLN-CPDXTSBQSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)

![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)

![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)